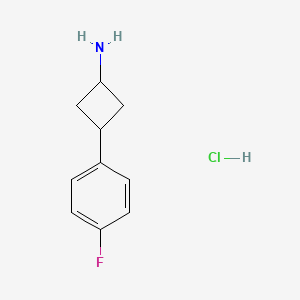

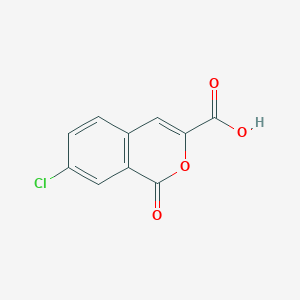

N-((3-(チオフェン-3-イル)ピラジン-2-イル)メチル)-2,3-ジヒドロベンゾフラン-5-スルホンアミド

カタログ番号:

B2436328

CAS番号:

2034426-79-2

分子量:

373.45

InChIキー:

QEUJNFUVROVVIY-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazine and thiophene rings are aromatic and planar, while the dihydrobenzofuran ring is a cyclic ether with a fused benzene ring.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of the sulfonamide group could potentially make the compound more water-soluble .科学的研究の応用

- チオフェン誘導体は、生物活性化合物の可能性があることから、科学者の関心を集めています。この化合物の構造は、新規薬剤の設計のための貴重な足場となり得ることを示唆しています。 研究者らは、この化合物が生物学的標的と相互作用する様子を調べ、薬物動態を評価し、治療の可能性を評価するかもしれません .

- チオフェン誘導体は、抗菌性を示すことが示されています。 この化合物が細菌の増殖を阻害したり、真菌感染症に対抗する能力を調べることが、有益な研究分野となる可能性があります .

- チオフェン系分子のいくつかは、抗炎症性を示します。 研究者らは、この化合物が炎症性経路を調節するかどうかを調べることができ、潜在的に新しい抗炎症薬につながる可能性があります .

- この化合物のユニークな構造を考えると、癌細胞の増殖または転移を妨げる可能性があります。 腫瘍細胞に対するその影響を調査することは、癌研究に貢献する可能性があります .

- チオフェン誘導体は、工業化学において腐食防止剤として使用されています。 研究者らは、この化合物が金属を腐食から効果的に保護するかどうかを調べることができます .

- チオフェンを介した分子は、有機半導体、有機電界効果トランジスタ(OFET)、および有機発光ダイオード(OLED)において重要な役割を果たしています。 この化合物の電子特性とその光電子デバイスにおける潜在的な用途を探求することは有益になる可能性があります .

医薬品化学と創薬

抗菌活性

抗炎症効果

抗腫瘍の可能性

腐食防止

材料科学と有機エレクトロニクス

将来の方向性

特性

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUJNFUVROVVIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol...

Cat. No.: B2436246

CAS No.: 477525-06-7

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphe...

Cat. No.: B2436249

CAS No.: 923425-75-6

7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B2436251

CAS No.: 1596904-56-1

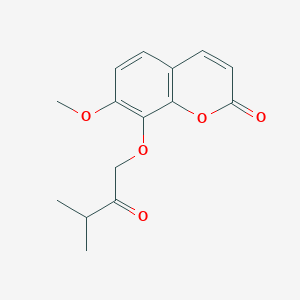

7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin

Cat. No.: B2436254

CAS No.: 188426-72-4

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)

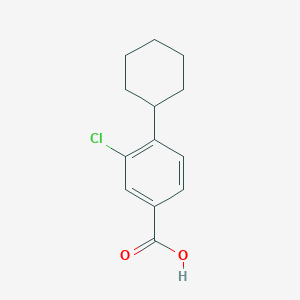

![6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2436262.png)

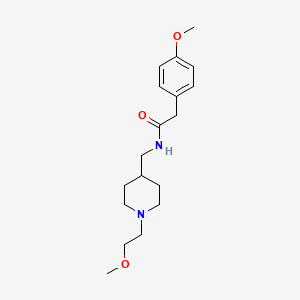

![2-methyl-5-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2436264.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2436266.png)